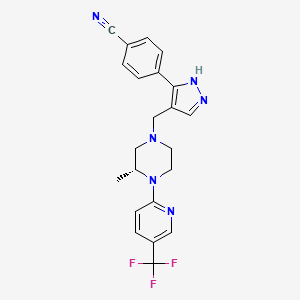

GNF362

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[4-[[(3R)-3-methyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methyl]-1H-pyrazol-5-yl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21F3N6/c1-15-13-30(8-9-31(15)20-7-6-19(12-27-20)22(23,24)25)14-18-11-28-29-21(18)17-4-2-16(10-26)3-5-17/h2-7,11-12,15H,8-9,13-14H2,1H3,(H,28,29)/t15-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNTCGXMLDSKOKN-OAHLLOKOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)CC3=C(NN=C3)C4=CC=C(C=C4)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)CC3=C(NN=C3)C4=CC=C(C=C4)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21F3N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of Itpkb in Lymphocyte Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inositol 1,4,5-trisphosphate 3-kinase B (Itpkb) is a critical enzyme in the inositol phosphate signaling pathway, which plays a pivotal role in regulating the development, activation, and function of lymphocytes. Itpkb catalyzes the phosphorylation of inositol 1,4,5-trisphosphate (IP3) to form inositol 1,3,4,5-tetrakisphosphate (IP4). This conversion is not merely a metabolic step but a key regulatory node that fine-tunes intracellular calcium signaling and other downstream pathways essential for lymphocyte homeostasis and immune responses.[1] This technical guide provides an in-depth exploration of the multifaceted functions of Itpkb in both B and T lymphocytes, summarizing key quantitative data, detailing experimental methodologies, and visualizing complex signaling networks.

Core Function of Itpkb: The IP3 to IP4 Conversion

The fundamental role of Itpkb is the conversion of the second messenger IP3 into IP4.[1] IP3 is generated following the activation of phospholipase C (PLC) downstream of antigen receptor engagement on both B cells (BCR) and T cells (TCR). IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytoplasm. This initial calcium release is a crucial event that initiates lymphocyte activation. Itpkb then acts on IP3 to produce IP4, a molecule with its own distinct signaling properties.[1]

Itpkb in B Lymphocyte Development and Function

Itpkb plays a profound role in B cell development, selection, and activation.[2][3] Studies in Itpkb-deficient mice have revealed significant alterations in the B cell compartment, highlighting its importance in maintaining B cell tolerance and appropriate immune responses.

Regulation of B Cell Development and Survival

Mice lacking Itpkb exhibit impaired B lymphocyte development. While early B cell development in the bone marrow appears largely unaffected, there is a notable reduction in the numbers of peripheral B cell subsets in the spleen, including transitional (T1 and T2), follicular, and marginal zone B cells. Furthermore, Itpkb and its product IP4 are important for the survival of naïve mature B cells and for controlling the expression of the pro-apoptotic protein Bim.

Negative Regulation of BCR Signaling and Calcium Flux

A key function of Itpkb in B cells is the negative regulation of B cell receptor (BCR) signaling. In the absence of Itpkb, B lymphocytes display enhanced and sustained intracellular calcium levels following BCR stimulation. This is primarily due to increased activity of store-operated calcium (SOC) channels in the plasma membrane. The product of Itpkb, IP4, acts as an inhibitor of these SOC channels, thereby dampening the calcium influx and preventing excessive signaling. This regulatory role is crucial for preventing B cell anergy and for controlling the fate of developing B cells.

Impact on Antibody Responses

The altered signaling in Itpkb-deficient B cells leads to defective antibody responses. Specifically, these mice show impaired immunoglobulin G3 (IgG3) antibody responses to T lymphocyte-independent antigens.

Quantitative Data Summary: B Lymphocyte Phenotypes in Itpkb-/- Mice

| Parameter | Wild-Type (WT) Mice | Itpkb-/- Mice | Reference |

| Splenic B Lymphocyte Numbers | Normal | Reduced by ~80% | |

| T1 B Lymphocytes | Normal | Reduced by ~80% | |

| T2 B Lymphocytes | Normal | Reduced by ~93% | |

| Mature Follicular B Lymphocytes | Normal | Reduced by ~89% | |

| Marginal Zone B Lymphocytes | Normal | Reduced by ~70% | |

| BCR-induced Intracellular Ca2+ Flux | Normal | Enhanced | |

| Store-Operated Ca2+ Channel Activity | Normal | Enhanced | |

| T-independent IgG3 Antibody Response | Normal | Defective |

Itpkb in T Lymphocyte Development and Function

Itpkb is also indispensable for normal T cell development and function, with its absence leading to severe defects in the T cell compartment and altered immune responses.

Essential Role in T Cell Positive Selection

A critical role for Itpkb has been identified in the positive selection of thymocytes. Mice with a loss-of-function mutation in the Itpkb gene exhibit a developmental block at the CD4+CD8+ double-positive (DP) stage in the thymus, resulting in a profound lack of mature peripheral T cells. This indicates that Itpkb-mediated signaling is essential for the survival and maturation signals required during this crucial developmental checkpoint.

Modulation of TCR Signaling and Calcium Homeostasis

Similar to its role in B cells, Itpkb negatively regulates calcium signaling in T cells. Upon T cell receptor (TCR) stimulation, Itpkb-deficient T cells exhibit enhanced and prolonged intracellular calcium levels. This is attributed to the inhibitory effect of its product, IP4, on the Orai1/Stim1 calcium channel. This dysregulated calcium signaling has significant consequences for T cell fate.

Control of T Cell Survival and Activation-Induced Cell Death (AICD)

The elevated intracellular calcium in the absence of Itpkb leads to the upregulation of pro-apoptotic factors such as Bim and FasL. This results in increased activation-induced cell death (AICD) and a failure of Itpkb-deficient T cells to proliferate following TCR stimulation. Therefore, Itpkb is crucial for maintaining T cell survival and preventing premature cell death upon activation.

Regulation of Erk Signaling

Interestingly, while calcium signaling is enhanced, the activation of the extracellular signal-regulated kinase (Erk) pathway is attenuated in Itpkb-deficient thymocytes in response to suboptimal antigen receptor stimulation. This suggests a unique role for Itpkb in linking TCR signaling to the Ras-MAPK pathway, which is also essential for positive selection.

Quantitative Data Summary: T Lymphocyte Phenotypes in Itpkb-/- Mice

| Parameter | Wild-Type (WT) Mice | Itpkb-/- Mice | Reference |

| Peripheral T Cell Numbers | Normal | Severely reduced | |

| Thymocyte Development | Normal | Block at CD4+CD8+ stage | |

| TCR-induced Intracellular Ca2+ Flux | Normal | Enhanced | |

| Store-Operated Ca2+ Channel Activity | Normal | Enhanced | |

| TCR-mediated T Cell Proliferation | Normal | Failed | |

| Activation-Induced Cell Death (AICD) | Normal | Increased | |

| TCR-induced Erk Activation (suboptimal stimulation) | Normal | Attenuated | |

| T-dependent Antibody Response | Normal | Blocked |

Signaling Pathways and Experimental Workflows

Itpkb Signaling Pathway in Lymphocytes

Caption: Itpkb signaling pathway in lymphocytes.

Experimental Workflow for Analyzing Itpkb Function

Caption: Workflow for studying Itpkb function.

Itpkb as a Therapeutic Target in Autoimmune Diseases

The critical role of Itpkb in regulating lymphocyte activation and survival has made it an attractive target for therapeutic intervention in autoimmune diseases. The rationale is that inhibiting Itpkb would lead to elevated intracellular calcium in autoreactive T cells, promoting their elimination through AICD.

Small molecule inhibitors of Itpkb have been developed and tested in preclinical models. Pharmacological inhibition of Itpkb has been shown to block T-cell dependent antibody responses in vivo and prevent T-cell driven arthritis in rats. These findings suggest that targeting Itpkb could be a novel strategy to treat T-cell mediated autoimmune diseases. More recently, inhibition of Itpkb has also been shown to be effective in controlling both acute and chronic graft-versus-host disease (GVHD) in murine models, further expanding its therapeutic potential.

Experimental Protocols

Flow Cytometric Analysis of Lymphocyte Populations in Mice

Objective: To phenotype and quantify different lymphocyte subsets in lymphoid organs of wild-type and Itpkb knockout mice.

Materials:

-

Single-cell suspensions from spleen, thymus, or lymph nodes.

-

Phosphate-buffered saline (PBS) with 2% fetal bovine serum (FACS buffer).

-

Fluorochrome-conjugated antibodies against mouse cell surface markers (e.g., CD4, CD8, B220, IgM, IgD, CD21, CD23, CD43, CD5).

-

Fc block (anti-CD16/32).

-

Viability dye (e.g., 7-AAD or propidium iodide).

-

Flow cytometer.

Procedure:

-

Prepare single-cell suspensions from the desired lymphoid organs. For spleens, red blood cell lysis is required.

-

Wash cells with FACS buffer and resuspend at a concentration of 1x10^7 cells/mL.

-

Aliquot 1x10^6 cells per tube.

-

Add Fc block and incubate for 10 minutes at 4°C to prevent non-specific antibody binding.

-

Add the antibody cocktail containing the desired fluorochrome-conjugated antibodies and incubate for 30 minutes at 4°C in the dark.

-

Wash the cells twice with FACS buffer.

-

Resuspend the cells in FACS buffer containing a viability dye.

-

Acquire data on a flow cytometer.

-

Analyze the data using appropriate software to gate on specific lymphocyte populations based on their surface marker expression.

Measurement of Intracellular Calcium Flux

Objective: To measure changes in intracellular calcium concentration in lymphocytes following antigen receptor stimulation.

Materials:

-

Isolated lymphocytes.

-

Calcium-sensitive fluorescent dyes (e.g., Indo-1 AM, Fluo-4 AM, Fura Red AM).

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) with and without calcium.

-

Stimulating antibodies (e.g., anti-IgM for B cells, anti-CD3 for T cells).

-

Ionomycin (positive control).

-

EGTA (negative control).

-

Flow cytometer capable of kinetic measurements.

Procedure:

-

Resuspend isolated lymphocytes in loading buffer (HBSS with 1% FBS).

-

Load cells with a calcium-sensitive dye (e.g., 1-5 µM Fluo-4 AM and Fura Red AM) in the presence of Pluronic F-127 for 30-45 minutes at 37°C in the dark.

-

Wash the cells twice with HBSS without calcium.

-

Resuspend the cells in HBSS without calcium and allow them to rest for 15-30 minutes at room temperature.

-

Acquire a baseline fluorescence reading on the flow cytometer for 30-60 seconds.

-

Pause the acquisition, add the stimulating antibody, and immediately resume data acquisition for several minutes to record the calcium flux.

-

For store-operated calcium entry (SOCE) measurement, after the initial stimulation in calcium-free buffer, add CaCl2 to the medium and continue recording.

-

At the end of the experiment, add ionomycin to determine the maximal calcium influx, followed by EGTA to establish the minimal fluorescence.

-

Analyze the data by plotting the ratio of fluorescence over time.

T Cell Proliferation Assay (CFSE-based)

Objective: To assess the proliferative capacity of T cells in response to stimulation.

Materials:

-

Isolated T cells.

-

Carboxyfluorescein succinimidyl ester (CFSE).

-

Complete RPMI-1640 medium.

-

Stimulating agents (e.g., anti-CD3 and anti-CD28 antibodies, or a specific antigen).

-

96-well culture plates.

-

Flow cytometer.

Procedure:

-

Label isolated T cells with CFSE (typically 1-5 µM) for 10-15 minutes at 37°C.

-

Quench the staining reaction by adding 5 volumes of ice-cold complete medium.

-

Wash the cells twice with complete medium.

-

Resuspend the CFSE-labeled cells in complete medium and plate them in a 96-well plate pre-coated with anti-CD3 antibody.

-

Add soluble anti-CD28 antibody to the wells.

-

Culture the cells for 3-5 days at 37°C in a CO2 incubator.

-

Harvest the cells and stain with antibodies for T cell surface markers and a viability dye.

-

Acquire data on a flow cytometer.

-

Analyze proliferation by gating on the live T cell population and observing the successive halving of CFSE fluorescence in daughter cell generations.

Western Blot for Erk Phosphorylation

Objective: To determine the level of Erk activation by measuring its phosphorylation.

Materials:

-

Isolated lymphocytes.

-

Stimulating agent.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Protein quantification assay (e.g., BCA assay).

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes.

-

Transfer apparatus.

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Primary antibodies (anti-phospho-Erk and anti-total-Erk).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Stimulate lymphocytes for the desired time points.

-

Lyse the cells in ice-cold lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-Erk overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Erk.

ELISA for Mouse Immunoglobulins

Objective: To measure the concentration of different immunoglobulin isotypes in mouse serum.

Materials:

-

Mouse serum samples.

-

96-well ELISA plates.

-

Coating buffer (e.g., PBS).

-

Capture antibody (isotype-specific anti-mouse Ig).

-

Blocking buffer (e.g., PBS with 1% BSA).

-

Wash buffer (e.g., PBS with 0.05% Tween-20).

-

Detection antibody (HRP-conjugated isotype-specific anti-mouse Ig).

-

Standard immunoglobulins of known concentration.

-

Substrate (e.g., TMB).

-

Stop solution (e.g., 2N H2SO4).

-

Microplate reader.

Procedure:

-

Coat the wells of a 96-well plate with the capture antibody overnight at 4°C.

-

Wash the plate with wash buffer.

-

Block the plate with blocking buffer for 1-2 hours at room temperature.

-

Wash the plate.

-

Add serially diluted standards and appropriately diluted serum samples to the wells and incubate for 1-2 hours at room temperature.

-

Wash the plate.

-

Add the HRP-conjugated detection antibody and incubate for 1 hour at room temperature.

-

Wash the plate.

-

Add the substrate and incubate in the dark until a color develops.

-

Stop the reaction with the stop solution.

-

Read the absorbance at the appropriate wavelength (e.g., 450 nm).

-

Calculate the immunoglobulin concentrations in the samples by comparing their absorbance to the standard curve.

Conclusion

Itpkb is a master regulator of lymphocyte function, exerting its influence through the fine-tuning of intracellular calcium signaling and other downstream pathways. Its role is pleiotropic, impacting the development, selection, activation, and survival of both B and T lymphocytes. The profound immunological consequences of Itpkb deficiency underscore its importance in maintaining immune homeostasis. Furthermore, the identification of Itpkb as a negative regulator of T cell activation has opened up exciting new avenues for the development of targeted therapies for autoimmune diseases and other T-cell-mediated pathologies. A thorough understanding of the intricate functions of Itpkb, facilitated by the experimental approaches detailed in this guide, will be crucial for advancing our knowledge of lymphocyte biology and for the successful translation of this knowledge into novel therapeutic strategies.

References

- 1. Activation Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 2. Characterization of Thymus-dependent and Thymus-independent Immunoglobulin Isotype Responses in Mice Using Enzyme-linked Immunosorbent Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. miltenyibiotec.com [miltenyibiotec.com]

GNF362: A Technical Guide to a Novel Inositol Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of GNF362, a selective and potent inhibitor of inositol trisphosphate 3' kinase B (Itpkb). The information presented herein is intended to support research and development efforts by providing detailed insights into its discovery, chemical properties, mechanism of action, and key experimental data and protocols.

Discovery and Development

This compound was identified through a rigorous discovery process that began with a high-throughput biochemical screen of a two-million-compound library.[1][2] Following the initial screening, the lead compounds underwent medicinal chemistry optimization to improve potency, selectivity, and drug-like properties. Co-crystallography with Itpkb was utilized to understand the binding mechanism and guide further optimization, ultimately leading to the identification of this compound.[1][2]

Chemical Properties and Formulation

This compound is a low molecular weight, orally bioavailable inhibitor.[1] Its key chemical and physical properties are summarized in the tables below.

Chemical Identity

| Property | Value |

| Formal Name | 4-[4-[[(3R)-3-methyl-4-[5-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl]methyl]-1H-pyrazol-3-yl]-benzonitrile |

| CAS Number | 1003019-41-7 |

| Molecular Formula | C₂₂H₂₁F₃N₆ |

| Molecular Weight | 426.4 g/mol |

| Appearance | White to off-white solid |

Solubility and Storage

| Property | Details |

| Solubility | Soluble in DMSO, Ethanol, and Methanol. For in vitro studies, it is soluble in DMSO at 100 mg/mL (234.50 mM), though sonication may be required. |

| Storage | Store as a powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 6 months or at -20°C for up to 1 month. |

In Vivo Formulation Protocols

Several protocols are available for the preparation of this compound for in vivo administration:

| Protocol | Solvents | Final Concentration |

| 1 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.86 mM) |

| 2 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.86 mM) |

| 3 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (4.88 mM) |

| 4 | 20% Hydroxyl propyl-beta cyclodextrin in water | 2 mg/mL |

Mechanism of Action

This compound is a selective inhibitor of the inositol phosphate kinase family, with the highest potency for Itpkb. It also demonstrates inhibitory activity against Itpka and Itpkc.

Signaling Pathway

This compound exerts its effects by inhibiting the phosphorylation of inositol 1,4,5-trisphosphate (Ins(1,4,5)P₃) to inositol 1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P₄). This interruption of the inositol phosphate signaling pathway leads to an accumulation of Ins(1,4,5)P₃, which in turn enhances and sustains intracellular calcium (Ca²⁺) levels, primarily through store-operated calcium entry (SOCE). In lymphocytes, this augmented Ca²⁺ signaling cascade ultimately triggers apoptosis in activated T cells.

References

An In-depth Technical Guide on the Role of GNF362 in Modulating Calcium Signaling

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of GNF362, a selective, potent, and orally bioavailable small molecule inhibitor of inositol trisphosphate 3-kinase B (Itpkb). It details the compound's mechanism of action in modulating calcium signaling, presents key quantitative data, outlines experimental protocols for its characterization, and illustrates the signaling pathways and workflows involved.

Introduction to this compound and Calcium Signaling

Calcium (Ca²⁺) is a universal second messenger that governs a vast array of cellular processes, including activation, proliferation, and apoptosis.[1][2] In non-excitable cells like lymphocytes, a primary mechanism for increasing intracellular Ca²⁺ is Store-Operated Calcium Entry (SOCE).[3][4] This process is initiated by the depletion of Ca²⁺ from the endoplasmic reticulum (ER), which is sensed by the STIM1 protein.[4] STIM1 then activates Orai1, the pore-forming unit of the Ca²⁺ release-activated Ca²⁺ (CRAC) channel at the plasma membrane, leading to sustained Ca²⁺ influx.

The signaling cascade leading to SOCE is initiated by the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol. IP₃ binds to its receptors on the ER, triggering the release of stored Ca²⁺. The pathway is negatively regulated by inositol trisphosphate 3-kinase B (Itpkb), which phosphorylates IP₃ to generate inositol 1,3,4,5-tetrakisphosphate (IP₄). IP₄ inhibits the Orai1/STIM1 calcium channel, thus dampening the Ca²⁺ signal.

This compound is a pharmacological inhibitor of Itpkb. By blocking the conversion of IP₃ to IP₄, this compound effectively removes a key negative feedback loop, leading to augmented and sustained intracellular Ca²⁺ levels following receptor activation. This unique mechanism of enhancing, rather than suppressing, calcium signals has positioned this compound as a valuable tool for studying calcium homeostasis and as a potential therapeutic agent for autoimmune diseases by promoting the apoptosis of pathogenic T cells.

Mechanism of Action of this compound

This compound exerts its effect by directly inhibiting the enzymatic activity of the inositol kinase Itpkb. This prevents the phosphorylation of IP₃ at the 3' position, blocking the production of IP₄. The reduction in IP₄ levels relieves the inhibition on the STIM1/Orai1 complex, leading to enhanced SOCE and a significant increase in intracellular Ca²⁺ concentration upon cell stimulation. This sustained elevation in calcium can trigger downstream pathways leading to activation-induced cell death (AICD) in chronically stimulated lymphocytes.

The following diagram illustrates the signaling pathway modulated by this compound.

Quantitative Data Presentation

The efficacy and selectivity of this compound have been characterized through various biochemical and cellular assays. The key quantitative metrics are summarized below.

| Parameter | Target/Assay | Value | Reference |

| IC₅₀ | Itpkb (Inositol trisphosphate 3-kinase B) | 9 nM | |

| IC₅₀ | Itpka (Inositol trisphosphate 3-kinase A) | 20 nM | |

| IC₅₀ | Itpkc (Inositol trisphosphate 3-kinase C) | 19 nM | |

| EC₅₀ | Calcium Influx (Mouse Splenocytes) | 12 nM | |

| EC₅₀ | SOCE Augmentation (Primary B/T Lymphocytes) | 12 nM |

Experimental Protocols

A central method for evaluating the cellular activity of this compound is the measurement of intracellular calcium flux using fluorescence-based assays.

Protocol: Intracellular Calcium Flux Assay using FLIPR

This protocol is adapted from methodologies used to characterize this compound's effect on lymphocytes.

-

Cell Preparation:

-

Isolate primary splenocytes from wild-type mice.

-

Purify target lymphocytes (e.g., B cells or T cells) using standard immunomagnetic separation techniques if required.

-

Resuspend cells in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

-

Dye Loading:

-

Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM (acetoxymethyl ester). A typical concentration is 1-2 µM.

-

Incubate the cells with the dye for 30-60 minutes at 37°C in the dark to allow for de-esterification of the dye within the cells.

-

Wash the cells twice with the assay buffer to remove extracellular dye.

-

-

Plating and Compound Addition:

-

Plate the dye-loaded cells onto fibronectin-coated 384-well microplates suitable for use in a Fluorometric Imaging Plate Reader (FLIPR).

-

Prepare a serial dilution of this compound in the assay buffer.

-

Add the this compound dilutions to the appropriate wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow for target engagement.

-

-

Measurement of Calcium Flux:

-

Place the microplate into the FLIPR instrument, which is set to monitor the fluorescence intensity of Fluo-4 (Excitation: ~494 nm, Emission: ~516 nm).

-

Establish a stable baseline fluorescence reading for each well.

-

Initiate the calcium response by adding an agonist to stimulate the antigen receptor pathway (e.g., anti-IgM for B cells or anti-CD3 for T cells).

-

Continuously record the fluorescence intensity over time to measure the initial release of calcium from ER stores and the subsequent sustained influx via SOCE.

-

-

Data Analysis:

-

The change in fluorescence (F) relative to the baseline fluorescence (F₀) is calculated (ΔF/F₀).

-

The peak calcium response or the area under the curve for the SOCE phase is plotted against the concentration of this compound.

-

The EC₅₀ value, representing the concentration of this compound that produces 50% of the maximal augmentation of the calcium signal, is determined by fitting the data to a four-parameter logistic curve.

-

Experimental and Logical Workflow Visualization

The following diagram outlines the typical workflow for assessing a compound like this compound in a cell-based calcium flux assay.

Conclusion

This compound is a powerful chemical probe that modulates calcium signaling through a novel mechanism: the inhibition of the negative regulator Itpkb. By preventing the formation of IP₄, this compound enhances SOCE mediated by the STIM1/Orai1 pathway, leading to a sustained elevation of intracellular calcium. This activity makes it an invaluable tool for dissecting the complexities of calcium signaling in immune cells. Furthermore, its ability to drive activated, pathogenic T cells toward apoptosis highlights a promising therapeutic strategy for T-cell-mediated autoimmune diseases. The data and protocols presented herein provide a foundational guide for researchers and drug developers working with this compound and exploring the therapeutic potential of modulating intracellular calcium signaling.

References

- 1. Inhibition of the Inositol Kinase Itpkb Augments Calcium Signaling in Lymphocytes and Reveals a Novel Strategy to Treat Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of the Inositol Kinase Itpkb Augments Calcium Signaling in Lymphocytes and Reveals a Novel Strategy to Treat Autoimmune Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inositol 1,4,5-trisphosphate 3-kinase B promotes Ca2+ mobilization and the inflammatory activity of dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | STIM1/ORAI1 Loss-of-Function and Gain-of-Function Mutations Inversely Impact on SOCE and Calcium Homeostasis and Cause Multi-Systemic Mirror Diseases [frontiersin.org]

GNF362: A Technical Guide to Target Selectivity and Interaction with Itpka and Itpkc

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the target selectivity profile of GNF362, a potent and orally bioavailable inhibitor of inositol trisphosphate 3-kinase B (Itpkb). While primarily targeting Itpkb, this compound also exhibits significant activity against Itpka and Itpkc. This document outlines the quantitative inhibitory data, the relevant signaling pathways, and the experimental methodologies used to determine its selectivity.

This compound Target Selectivity Profile

This compound was identified through a high-throughput screening of a two-million compound library, followed by medicinal chemistry optimization.[1][2] It is a selective inhibitor of the inositol trisphosphate 3-kinase (ITPK) family.[3] The inhibitory activity of this compound is most potent against Itpkb, but it also demonstrates nanomolar efficacy against Itpka and Itpkc.[3][4] Importantly, this compound has been profiled against a broad panel of over 150 other protein and lipid kinases and showed no significant off-target activity, highlighting its high selectivity for the ITPK family.

Quantitative Inhibitory Activity

The half-maximal inhibitory concentration (IC50) values of this compound against the three ITPK isoforms are summarized below.

| Target Kinase | IC50 (nM) |

| Itpka | 20 |

| Itpkb | 9 |

| Itpkc | 19 |

Data sourced from MedchemExpress and Cayman Chemical.

Signaling Pathways of Itpka and Itpkc

Inositol 1,4,5-trisphosphate 3-kinases (ITPKs), including Itpka, Itpkb, and Itpkc, are crucial enzymes in intracellular calcium signaling. They act by phosphorylating inositol 1,4,5-trisphosphate (IP3), a second messenger that binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of calcium into the cytosol. The phosphorylation of IP3 by ITPKs produces inositol 1,3,4,5-tetrakisphosphate (IP4), which can no longer activate IP3 receptors, thus modulating the calcium signal. By inhibiting Itpka and Itpkc, this compound prevents the conversion of IP3 to IP4, leading to sustained IP3 levels and augmented intracellular calcium release. This mechanism is central to its effects on T-cell activation and other cellular processes.

Experimental Protocols

Determining the selectivity of a kinase inhibitor like this compound involves a series of biochemical and cellular assays. A generalized workflow is presented below, followed by a typical protocol for a biochemical kinase assay.

Protocol: In Vitro Kinase Inhibition Assay (e.g., Kinase-Glo®)

This protocol outlines a general procedure for determining the IC50 value of an inhibitor against a purified kinase.

1. Reagent Preparation:

- Kinase Buffer: Prepare a suitable buffer containing Tris-HCl, MgCl2, and DTT.

- ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration in the assay should be close to the Km of the kinase for ATP.

- Substrate Solution: Prepare the specific substrate for the kinase in the kinase buffer.

- Kinase Solution: Dilute the purified Itpka or Itpkc enzyme to the desired concentration in kinase buffer.

- Inhibitor (this compound) Dilution Series: Perform serial dilutions of this compound in DMSO, and then further dilute in kinase buffer to achieve the final desired concentrations.

2. Assay Procedure:

- Add the diluted inhibitor solutions to the wells of a 384-well plate.

- Add the kinase solution to each well and incubate for a predetermined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

- Initiate the kinase reaction by adding a mixture of the substrate and ATP solution to each well.

- Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

- Stop the reaction by adding a detection reagent, such as the Kinase-Glo® reagent, which measures the amount of ATP remaining in the well. The light output is inversely correlated with kinase activity.

3. Data Analysis:

- Measure the luminescence of each well using a plate reader.

- Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

- Plot the percent inhibition against the logarithm of the inhibitor concentration.

- Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Alternative methods for assessing kinase inhibitor selectivity include differential scanning fluorimetry (DSF), which measures the thermal stabilization of a protein upon ligand binding, and various FRET-based assays like the Z'-LITE® platform. Cellular assays are then employed to confirm target engagement and functional effects in a more physiologically relevant context.

References

The Effect of GNF362 on Lymphocyte Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action, experimental data, and relevant methodologies concerning the effects of GNF362 on lymphocyte apoptosis. This compound is a potent and selective inhibitor of inositol trisphosphate 3-kinase B (Itpkb), a key negative regulator of intracellular calcium signaling in lymphocytes.[1][2] By targeting Itpkb, this compound offers a novel therapeutic strategy for T-cell-mediated autoimmune diseases by promoting the apoptosis of pathogenic T cells.[1]

Core Mechanism of Action

This compound exerts its pro-apoptotic effect on activated lymphocytes by modulating intracellular calcium levels.[1] The activation of T lymphocytes via the T-cell receptor (TCR) triggers the production of inositol 1,4,5-trisphosphate (IP3). Itpkb normally phosphorylates IP3 to generate inositol 1,3,4,5-tetrakisphosphate (IP4), which acts as a negative regulator of store-operated calcium (SOC) entry.

This compound, by inhibiting Itpkb, blocks the production of IP4. This disinhibition of SOC channels, such as Orai1/Stim1, leads to enhanced and sustained antigen receptor-driven calcium (Ca2+) influx into the cytoplasm. The elevated intracellular Ca2+ levels subsequently drive the expression of pro-apoptotic factors, including Fas ligand (FasL) and Bim. This ultimately results in the activation-induced cell death (AICD) of activated T cells, providing a mechanism to eliminate autoreactive lymphocytes.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound.

| Parameter | Value | Target/System | Reference |

| IC50 | 9 nM | Itpkb | |

| 20 nM | Itpka | ||

| 19 nM | Itpkc | ||

| EC50 | 12 nM | Augmentation of SOC responses in primary B or T lymphocytes |

| In Vivo Effect (Mice) | Doses | Duration | Outcome | Reference |

| Reduction in the percentage of thymic CD4+ T cells | 3, 10, or 25 mg/kg (oral, twice daily) | 9 days | Significant reduction in CD4+ T cells in the thymus |

| In Vivo Effect (Rat Model of Antigen-Induced Arthritis) | Doses | Duration | Outcome | Reference |

| Inhibition of joint swelling and inflammation | 6 or 20 mg/kg (oral, daily) | 21 days | Significant inhibition of joint swelling, reduced inflammatory cell infiltrate, and joint damage. |

Signaling Pathway

The following diagram illustrates the signaling pathway affected by this compound, leading to lymphocyte apoptosis.

Caption: this compound inhibits Itpkb, leading to enhanced Ca²⁺ influx and apoptosis.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the effects of this compound on lymphocyte apoptosis.

FLIPR Ca2+ Assay

This assay measures the effect of this compound on store-operated calcium entry in lymphocytes.

Protocol:

-

Cell Preparation: Purify wild-type splenocytes and label them with a calcium-sensitive dye (e.g., Fluo-4).

-

Plating: Plate the labeled cells onto fibronectin-coated 384-well FLIPR plates and centrifuge at 1000 rpm for 4 minutes.

-

Compound Addition: Transfer this compound at indicated concentrations to the FLIPR plate.

-

Stimulation: Stimulate the cells with 30 µg/mL of Fab'2 anti-IgM in the presence of 1 mM EGTA to deplete intracellular calcium stores.

-

Initial Reading: Take calcium readings for 7.5 minutes.

-

Calcium Re-addition: Add 5 mM Ca²⁺ to the wells.

-

Final Reading: Measure SOC-mediated Ca²⁺ entry for the final 5.5 minutes.

Proliferation and Cell Apoptosis Assay (CFSE and Annexin V)

This assay assesses the impact of this compound on T-cell proliferation and apoptosis.

Protocol:

-

Cell Labeling: Purify CD4+ T cells and label them with 2.5 µM of CFSE (Carboxyfluorescein succinimidyl ester) in 5% FBS/PBS at 37°C for 10 minutes.

-

Washing: Wash the cells with cold RPMI with 10% FCS.

-

Plating and Stimulation: Plate the cells at 1x10^6 cells/mL in a 96-well flat-bottom plate and stimulate with anti-CD3/28 beads in the presence of varying concentrations of this compound.

-

Incubation: Incubate the plate at 37°C.

-

Apoptosis Staining: At desired time points, harvest the cells and stain with Annexin V and a viability dye (e.g., Propidium Iodide or 7-AAD) according to the manufacturer's protocol.

-

Flow Cytometry Analysis: Analyze the cells using a flow cytometer. Gate on the CD4+ population and assess proliferation by CFSE dilution and apoptosis by Annexin V and viability dye staining.

FasL-Mediated T-Cell Death Assay

This assay determines if the apoptosis induced by this compound is dependent on the Fas/FasL pathway.

Protocol:

-

Cell Preparation: Purify CD4+ T cells.

-

Plating and Treatment: Plate the cells and stimulate them with anti-CD3/28 beads in the presence of this compound.

-

FasL Blocking: In parallel wells, add a blocking anti-FasL antibody or an isotype control antibody.

-

Proliferation Measurement: After a suitable incubation period (e.g., 48-72 hours), measure T-cell proliferation. This can be done by ³H-thymidine incorporation or a colorimetric assay (e.g., Cell Titer Glo).

-

Analysis: Compare the proliferation in the presence of this compound with and without the blocking anti-FasL antibody. A reversal of the anti-proliferative effect of this compound by the anti-FasL antibody indicates that the observed cell death is FasL-mediated.

Experimental Workflow Visualization

The following diagram outlines a general experimental workflow for assessing the effect of this compound on T-cell apoptosis.

Caption: Workflow for T-cell apoptosis and proliferation analysis with this compound.

References

GNF362: A Technical Guide to its Impact on Inositol Phosphate Metabolism

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism and impact of GNF362 on inositol phosphate metabolism. This compound is a potent and selective inhibitor of inositol trisphosphate 3' kinase B (Itpkb), a key enzyme in the regulation of intracellular calcium signaling. This document provides a comprehensive overview of this compound's effects, detailed experimental protocols, and quantitative data to support researchers and drug development professionals in their understanding and application of this compound.

Core Mechanism of Action

This compound is a selective, potent, and orally bioavailable small molecule inhibitor of inositol trisphosphate 3' kinase B (Itpkb)[1]. It also demonstrates inhibitory activity against Itpka and Itpkc, albeit with lower potency[1]. The primary mechanism of action of this compound is the blockade of the phosphorylation of inositol 1,4,5-trisphosphate (Ins(1,4,5)P3) at the 3' position, which prevents its conversion to inositol 1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P4). This inhibition leads to an accumulation of cytoplasmic Ins(1,4,5)P3, a critical second messenger that binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The sustained elevation of Ins(1,4,5)P3 levels enhances and prolongs intracellular Ca2+ signaling, particularly store-operated calcium entry (SOCE), a crucial pathway for the activation of various cellular processes, including those in lymphocytes.

Quantitative Data

The following tables summarize the key quantitative data regarding the activity and effects of this compound.

Table 1: Inhibitory Activity of this compound against Inositol Trisphosphate 3' Kinases

| Target | IC50 (nM) | Reference |

| Itpkb | 9 | |

| Itpka | 20 | |

| Itpkc | 19 |

Table 2: Cellular Activity of this compound

| Effect | EC50 (nM) | Cell Type | Reference |

| Augmentation of SOC responses following antigen receptor cross-linking | 12 | Primary B or T lymphocytes |

Table 3: Impact of this compound on Inositol Phosphate Levels in Jurkat T cells

| Inositol Phosphate Species | Effect of this compound Treatment | Reference |

| Ins(1,4,5)P3 | No significant impact on production | |

| Ins(1,3,4,5)P4 | Specifically and potently blocked production |

Signaling Pathway Visualization

The following diagram illustrates the impact of this compound on the inositol phosphate signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Inositol Phosphate Measurement using HPLC

This protocol is adapted from the method used to assess the impact of this compound on inositol phosphate levels in Jurkat T cells.

a. Cell Labeling:

-

Culture Jurkat T cells in inositol-free RPMI medium.

-

Label the cells with ³H-myo-inositol for 6-8 hours at 37°C in the absence of serum.

-

Following the labeling period, resuspend the cells in complete RPMI medium containing 10% FCS and incubate overnight.

b. Cell Stimulation and Lysis:

-

Resuspend the labeled cells in fresh medium.

-

Pre-incubate the cells with the desired concentrations of this compound or vehicle control.

-

Stimulate the cells by adding 1 µg/mL of OKT3 and 1 µg/mL of anti-CD28 antibodies for 5 minutes at 37°C.

-

Lyse the cells by adding PBS with 3% HCl (final concentration of 0.36 M).

c. Inositol Phosphate Separation and Detection:

-

Separate the radiolabeled inositol phosphates from the cell lysates using anion exchange High-Performance Liquid Chromatography (HPLC).

-

Quantify the amount of each inositol phosphate species using an in-line β-ram detector.

Intracellular Calcium Measurement using a FLIPR Assay

This protocol provides a general framework for measuring changes in intracellular calcium concentration using a Fluorometric Imaging Plate Reader (FLIPR), a common method to assess the functional consequences of this compound treatment.

a. Cell Preparation:

-

Plate cells (e.g., primary lymphocytes or Jurkat T cells) in a 384-well, black-walled, clear-bottom microplate. For adherent cells, the plate may be pre-coated with a substrate like fibronectin.

-

Allow the cells to adhere and recover overnight in a humidified incubator at 37°C with 5% CO₂.

b. Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Remove the culture medium from the cell plate and add the dye-loading buffer to each well.

-

Incubate the plate for 1 hour at 37°C to allow for dye uptake and de-esterification.

c. Compound Addition and Calcium Measurement:

-

Prepare a compound plate containing various concentrations of this compound.

-

Place both the cell plate and the compound plate into the FLIPR instrument.

-

Initiate the assay. The instrument will first measure the baseline fluorescence.

-

The instrument will then add the this compound solution from the compound plate to the cell plate.

-

Immediately following compound addition, stimulate the cells with an appropriate agonist (e.g., anti-IgM for B cells, or a calcium ionophore like ionomycin as a positive control). In a store-operated calcium entry (SOCE) protocol, cells are typically stimulated in a calcium-free buffer, followed by the re-addition of extracellular calcium.

-

The FLIPR instrument will continuously record the fluorescence intensity over time. An increase in fluorescence corresponds to an increase in intracellular calcium concentration.

d. Data Analysis:

-

The change in fluorescence is typically expressed as the ratio of the fluorescence after stimulation to the baseline fluorescence (F/F₀) or as the change in fluorescence (ΔF).

-

The peak fluorescence response can be used to generate dose-response curves and calculate EC₅₀ values.

Experimental Workflow Visualization

The following diagram outlines the general workflow for assessing the impact of this compound on inositol phosphate metabolism and calcium signaling.

References

GNF362: A Novel Approach to Autoimmune Disease Modulation Through Itpkb Inhibition

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Autoimmune diseases, characterized by the immune system mistakenly attacking the body's own tissues, represent a significant therapeutic challenge. Current treatments often involve broad immunosuppression, leading to potential side effects and increased susceptibility to infections.[1] A promising alternative strategy involves the targeted modulation of specific signaling pathways that drive pathogenic immune responses. This technical guide explores the preclinical data and experimental methodologies surrounding GNF362, a potent and selective small molecule inhibitor of inositol 1,4,5-trisphosphate 3-kinase B (Itpkb). By inhibiting Itpkb, this compound enhances calcium signaling in T lymphocytes, leading to the selective apoptosis of activated, pathogenic T cells and offering a novel therapeutic paradigm for T-cell-mediated autoimmune disorders.[1][2]

Introduction: Targeting T-Cell Activation in Autoimmunity

T lymphocytes play a central role in the pathogenesis of numerous autoimmune diseases, including rheumatoid arthritis and graft-versus-host disease.[1][3] Upon activation through the T-cell receptor (TCR), a cascade of intracellular signaling events is initiated, with calcium influx being a critical component for T-cell activation, differentiation, and effector functions. Itpkb acts as a negative regulator in this process by phosphorylating inositol 1,4,5-trisphosphate (IP3) to inositol 1,3,4,5-tetrakisphosphate (IP4), which in turn limits calcium entry into the cell. By inhibiting Itpkb, this compound effectively removes this brake on calcium signaling, leading to elevated intracellular calcium levels in activated T cells. This sustained calcium influx preferentially drives activated T cells towards apoptosis, thereby selectively depleting the pathogenic cell population while potentially sparing naive or memory T cells.

Mechanism of Action of this compound

This compound is a selective and orally bioavailable inhibitor of Itpkb. Its mechanism of action is centered on the modulation of calcium signaling in lymphocytes.

Signaling Pathway of this compound-Mediated T-Cell Apoptosis

Caption: this compound inhibits Itpkb, leading to increased intracellular calcium and T-cell apoptosis.

Preclinical Efficacy in Autoimmune Disease Models

The therapeutic potential of this compound has been evaluated in the rat antigen-induced arthritis (rAIA) model, which shares similarities with human rheumatoid arthritis.

Quantitative Data Summary

| Model | Treatment | Dosage | Key Findings | Reference |

| Rat Antigen-Induced Arthritis (rAIA) | This compound | 6 mg/kg (oral, twice daily) | 34% reduction in knee swelling. Minimal effect on antibody production. | |

| Rat Antigen-Induced Arthritis (rAIA) | This compound | 20 mg/kg (oral, twice daily) | 47% reduction in knee swelling. Significant reduction in inflammatory cell infiltrate, joint damage, and proteoglycan loss. | |

| In vitro Lymphocyte Assays | This compound | EC50 of 12 nM | Augmented store-operated calcium (SOC) entry in primary B and T lymphocytes. | |

| In vitro Kinase Assays | This compound | IC50 of 9 nM | Selective inhibition of Itpkb. | |

| In vivo Mouse Model | This compound | 10 and 25 mg/kg | Reduction in the number of thymic CD4+ T cells. |

Experimental Protocols

Rat Antigen-Induced Arthritis (rAIA) Model

This model is used to evaluate the efficacy of therapeutic agents in an arthritis model that involves T-cell-mediated inflammation.

Experimental Workflow for rAIA Model

Caption: Workflow for the rat antigen-induced arthritis (rAIA) model.

Protocol:

-

Immunization: On days -21 and -14, rats are immunized intradermally with methylated bovine serum albumin (mBSA).

-

Dosing: Daily oral administration of this compound or a vehicle control is initiated on day 0 and continues for the duration of the study.

-

Arthritis Induction: On day 0, arthritis is induced by an intra-articular injection of mBSA into the knee joint.

-

Efficacy Readouts:

-

Joint Swelling: Knee joint diameter is measured regularly to assess inflammation.

-

Histopathology: At the end of the study, knee joints are collected for histological examination to score inflammatory cell infiltrate, joint damage, and proteoglycan loss.

-

Antibody Response: Serum is collected to measure secondary antibody responses to mBSA.

-

In Vitro T-Cell Proliferation and Apoptosis Assays

These assays are crucial for determining the direct effect of this compound on T-cell function.

Protocol:

-

T-Cell Isolation: Primary T cells are isolated from mouse spleens or human peripheral blood.

-

Stimulation: T cells are stimulated with anti-CD3 and anti-CD28 antibodies to induce activation and proliferation.

-

This compound Treatment: this compound is added at various concentrations to the stimulated T-cell cultures.

-

Proliferation Measurement: T-cell proliferation is assessed using standard methods such as CFSE dilution or BrdU incorporation assays.

-

Apoptosis Measurement: The induction of apoptosis is quantified by Annexin V and Propidium Iodide staining followed by flow cytometry. The involvement of the Fas/FasL pathway can be investigated by using a blocking anti-FasL antibody.

Calcium Influx Assay

This assay measures the effect of this compound on calcium signaling in lymphocytes.

Protocol:

-

Cell Loading: Isolated lymphocytes are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

This compound Incubation: Cells are pre-incubated with this compound or a vehicle control.

-

TCR Cross-linking: T-cell receptor cross-linking is initiated to induce calcium release from intracellular stores and subsequent store-operated calcium entry (SOCE).

-

Fluorescence Measurement: Changes in intracellular calcium concentration are monitored over time using a fluorometer or a flow cytometer. The EC50 of this compound for augmenting SOCE can be determined.

Conclusion and Future Directions

This compound represents a novel and targeted approach to the treatment of T-cell-mediated autoimmune diseases. By selectively inhibiting Itpkb, this compound enhances calcium signaling in activated T cells, leading to their apoptosis. Preclinical studies in the rat antigen-induced arthritis model have demonstrated its efficacy in reducing inflammation and joint damage. Further investigation into the efficacy and safety of this compound in other autoimmune models is warranted. The detailed experimental protocols provided in this guide should facilitate further research into this promising therapeutic agent and the broader role of the Itpkb signaling pathway in immune regulation. The selective depletion of pathogenic T cells, while potentially preserving the broader immune repertoire, offers a significant advantage over conventional immunosuppressive therapies.

References

- 1. Inhibition of the Inositol Kinase Itpkb Augments Calcium Signaling in Lymphocytes and Reveals a Novel Strategy to Treat Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of the Inositol Kinase Itpkb Augments Calcium Signaling in Lymphocytes and Reveals a Novel Strategy to Treat Autoimmune Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of inositol kinase B controls acute and chronic graft-versus-host disease - PubMed [pubmed.ncbi.nlm.nih.gov]

GNF362: A Novel Therapeutic Avenue for Graft-versus-Host Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Graft-versus-host disease (GVHD) remains a significant and often life-threatening complication following allogeneic hematopoietic stem cell transplantation. Current therapeutic strategies, while effective to an extent, are frequently associated with broad immunosuppression, leading to an increased risk of infection and disease relapse. This whitepaper explores the preclinical evidence supporting GNF362, a potent and selective small molecule inhibitor of inositol 1,4,5-trisphosphate 3-kinase B (Itpkb), as a promising therapeutic candidate for both acute and chronic GVHD. This compound offers a targeted approach by selectively inducing apoptosis in alloreactive T cells, the key mediators of GVHD, while preserving the beneficial graft-versus-leukemia (GVL) effect. This document provides a comprehensive overview of the mechanism of action, key preclinical data, and detailed experimental protocols related to the evaluation of this compound.

Introduction to Graft-versus-Host Disease

Graft-versus-host disease is an immune-mediated disorder where donor T cells recognize recipient tissues as foreign and mount an inflammatory attack.[1][2] This can manifest as acute GVHD, typically affecting the skin, liver, and gastrointestinal tract, or chronic GVHD, a more systemic and autoimmune-like condition that can lead to long-term morbidity and mortality.[2][3] The pathophysiology of GVHD is complex, involving activation of donor T cells, cytokine release, and subsequent tissue damage.[3] While calcineurin inhibitors like tacrolimus (FK506) are standard prophylactic agents, they are associated with significant side effects and do not always prevent GVHD. This highlights the urgent need for novel therapeutic strategies with improved efficacy and safety profiles.

This compound: Mechanism of Action and Signaling Pathway

This compound is a highly potent and selective inhibitor of inositol 1,4,5-trisphosphate 3-kinase B (Itpkb). Itpkb is a critical negative regulator of intracellular calcium (Ca2+) signaling in T lymphocytes.

Upon T-cell activation via the T-cell receptor (TCR), phospholipase Cγ (PLCγ) is activated, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm. This initial Ca2+ release promotes the opening of store-operated calcium (SOC) channels, such as Orai1, leading to a sustained influx of extracellular Ca2+.

Itpkb negatively regulates this process by phosphorylating IP3 to inositol 1,3,4,5-tetrakisphosphate (IP4), which cannot activate IP3 receptors. By inhibiting Itpkb, this compound prevents the conversion of IP3 to IP4, leading to elevated and sustained intracellular Ca2+ levels in activated T cells. This prolonged calcium signaling induces the expression of pro-apoptotic factors like FasL and Bim, ultimately leading to activation-induced cell death (AICD) of the pathogenic T cells.

This targeted induction of apoptosis in alloreactive T cells is the key mechanism by which this compound controls GVHD.

Preclinical Efficacy of this compound

In Vitro Activity

This compound has demonstrated potent inhibitory activity against Itpkb and its isoforms, as well as functional effects on T-cell signaling and survival.

| Parameter | This compound Value | Target/Assay | Reference |

| IC50 | 9 nM | Itpkb | |

| IC50 | 20 nM | Itpka | |

| IC50 | 19 nM | Itpkc | |

| EC50 | 12 nM | Augmentation of SOC responses in primary B and T lymphocytes |

In vitro studies have shown that this compound blocks the production of Ins(1,3,4,5)P4, enhances antigen receptor-driven Ca2+ responses, and leads to the apoptosis of activated T cells in an Itpkb-dependent manner.

In Vivo Efficacy in GVHD Models

The therapeutic potential of this compound has been evaluated in several murine models of both acute and chronic GVHD.

Acute GVHD: In preclinical models of acute GVHD, this compound administration ameliorated disease severity without impairing the beneficial graft-versus-leukemia (GVL) effect against acute myeloid leukemia cell lines (MLL-AF9-eGFP and C1498-luciferase). A key finding is that this compound more selectively deletes donor alloreactive T cells compared to the standard-of-care calcineurin inhibitor, FK506. This selectivity is crucial for maintaining immunocompetence against pathogens and preserving the GVL effect.

Chronic GVHD: this compound has also shown efficacy in treating established chronic GVHD in distinct preclinical models. In a bronchiolitis obliterans (BO) model, this compound treatment reduced active chronic GVHD. Similarly, in a scleroderma model of chronic GVHD, this compound administration also led to a reduction in disease severity. In these chronic models, the therapeutic effect was associated with reduced M2 macrophage infiltration and a decrease in IFN-γ and IL-22 producing CD4+ T cells.

| GVHD Model | Key Findings with this compound | Reference |

| Acute GVHD | Ameliorated disease severity, preserved GVL effect, more selective deletion of alloreactive T cells vs. FK506. | |

| Chronic GVHD (Bronchiolitis Obliterans) | Reduced active chronic GVHD. | |

| Chronic GVHD (Scleroderma) | Reduced active chronic GVHD. |

Experimental Protocols

Murine Models of GVHD

Acute GVHD Model: A common model involves the transplantation of bone marrow and T cells from C57BL/6 (B6) donor mice into lethally irradiated BALB/c recipient mice. Disease progression is monitored by survival, weight loss, and clinical GVHD scoring.

Chronic GVHD Models:

-

Bronchiolitis Obliterans (BO): This model utilizes a multi-organ system approach to mimic the fibrotic lung disease seen in human chronic GVHD.

-

Scleroderma: This model recapitulates the skin fibrosis characteristic of sclerodermatous chronic GVHD.

In Vitro T-Cell Assays

T-Cell Proliferation Assay: Purified CD4+ T cells are stimulated with anti-CD3 and anti-CD28 antibodies in the presence of varying concentrations of this compound. Proliferation is measured by assays such as [3H]-thymidine incorporation or CFSE dilution by flow cytometry.

Apoptosis Assay: Activated T cells are treated with this compound, and apoptosis is assessed by staining for Annexin V and Propidium Iodide followed by flow cytometry analysis. The involvement of specific apoptotic pathways can be investigated by using blocking antibodies against molecules like FasL.

Calcium Flux Assay: Primary lymphocytes are loaded with a calcium-sensitive dye (e.g., Fluo-4) and stimulated to activate the TCR. Changes in intracellular calcium levels in the presence or absence of this compound are measured using a fluorometric imaging plate reader (FLIPR) or flow cytometry.

Conclusion and Future Directions

The preclinical data strongly support the continued development of this compound as a novel therapeutic for both acute and chronic GVHD. Its unique mechanism of action, which selectively targets alloreactive T cells while preserving the GVL effect, represents a significant advantage over existing therapies. The favorable safety and efficacy profile demonstrated in robust preclinical models warrants further investigation in clinical settings. Future studies should focus on optimizing dosing regimens, exploring combination therapies with other immunosuppressive agents, and identifying biomarkers to predict patient response. The development of this compound and other Itpkb inhibitors holds the promise of a new era in the management of GVHD, potentially improving outcomes for a large number of patients undergoing allogeneic hematopoietic stem cell transplantation. As of now, there are no ongoing clinical trials with Itpkb inhibitors for the treatment of cGVHD.

References

- 1. Insights into mechanisms of graft-versus-host disease through humanised mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hooke - Contract Research - Mouse Models of Graft-Versus-Host Disease (GvHD) [hookelabs.com]

- 3. Frontiers | Kinase Inhibition as Treatment for Acute and Chronic Graft-Versus-Host Disease [frontiersin.org]

GNF362: A Technical Whitepaper on its Role in Elucidating ITPKB-Mediated α-Synuclein Pathology in Parkinson's Disease Models

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical guide on the use and observed effects of GNF362, a potent inositol-1,4,5-triphosphate 3-kinase (ITPK) inhibitor, in the context of Parkinson's disease (PD) research. The findings summarized herein focus on this compound's role as a chemical probe to investigate the consequences of ITPKB inhibition on α-synuclein pathology.

Introduction: The ITPKB Link to Parkinson's Disease

Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons and the accumulation of aggregated α-synuclein in Lewy bodies and Lewy neurites[1][2]. Genome-wide association studies (GWAS) have identified genetic variants in the ITPKB gene locus that are associated with a reduced risk of developing sporadic PD[1][3]. ITPKB (Inositol-1,4,5-triphosphate 3-kinase B) is a key enzyme that negatively regulates intracellular calcium signaling. It phosphorylates inositol-1,4,5-triphosphate (IP₃), a second messenger that binds to IP₃ receptors on the endoplasmic reticulum (ER) to trigger the release of calcium (Ca²⁺) into the cytosol[1]. By converting IP₃ to inositol-1,3,4,5-tetrakisphosphate (IP₄), which is inactive at IP₃ receptors, ITPKB effectively dampens this Ca²⁺ release.

This compound is a potent, ATP-competitive, and orally bioavailable pan-ITPK inhibitor with high affinity for ITPKB. It serves as a critical research tool to pharmacologically inhibit ITPKB activity and thereby study the downstream cellular consequences in models of Parkinson's disease. Research utilizing this compound has revealed a surprising and complex role for the ITPKB pathway in α-synuclein pathology, suggesting that inhibiting this enzyme, contrary to initial expectations for some neuroprotective pathways, may exacerbate the disease phenotype in cellular models.

Mechanism of Action of this compound in Neuronal Models

This compound readily crosses cell membranes to inhibit ITPKB within the cytoplasm. The primary mechanism of action in the context of Parkinson's disease research is the disruption of intracellular calcium homeostasis, which subsequently impacts mitochondrial function, autophagy, and α-synuclein aggregation.

The inhibition of ITPKB by this compound leads to the following cascade of events:

-

Increased IP₃ Levels: this compound prevents the phosphorylation and inactivation of IP₃.

-

Enhanced ER Calcium Release: Elevated IP₃ levels lead to sustained activation of IP₃ receptors on the endoplasmic reticulum, resulting in an increased flux of Ca²⁺ from the ER into the cytosol.

-

Mitochondrial Calcium Overload: The elevated cytosolic Ca²⁺ is taken up by mitochondria through the mitochondrial calcium uniporter (MCU) complex.

-

Altered Mitochondrial Function: This influx of mitochondrial Ca²⁺ leads to an increase in mitochondrial respiration and ATP production. However, this is accompanied by an increase in the production of reactive oxygen species (ROS).

-

Inhibition of Autophagy: The altered energy state and signaling within the cell, potentially involving the AMPK/mTOR pathway, leads to an inhibition of autophagy initiation. Autophagy is a critical cellular process for clearing aggregated proteins like α-synuclein.

-

Increased α-Synuclein Pathology: The combination of increased ROS and impaired autophagic clearance creates a cellular environment that promotes the aggregation and accumulation of phosphorylated α-synuclein (pS129), a key pathological hallmark of Parkinson's disease.

Signaling Pathway Diagram

Caption: this compound inhibits ITPKB, leading to increased ER Ca²⁺ release and mitochondrial overload.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on neuronal models of Parkinson's disease.

Table 1: this compound Potency

| Target | IC₅₀ (nM) | Assay Type | Source |

| ITPKA | 20 | Biochemical | |

| ITPKB | 9 | Biochemical | |

| ITPKC | 19 | Biochemical |

Table 2: Effects of this compound on α-Synuclein Pathology in Primary Neurons

| This compound Concentration | Outcome Measure | Result | Statistical Significance | Source |

| 10 nM | Number of pS129 α-syn inclusions per cell | Increased | P = 0.0197 | |

| 100 nM | Number of pS129 α-syn inclusions per cell | Increased | P = 0.0193 | |

| 100 nM | Mean size of pS129 α-syn inclusions | Increased | P = 0.0473 |

Table 3: Cellular Effects of this compound Treatment in Primary Neurons

| This compound Concentration | Outcome Measure | Result | Source |

| 10 nM | Intracellular Calcium Levels | Increased | |

| 10 nM | Basal Mitochondrial Respiration | Increased | |

| 10 nM | Maximal Mitochondrial Respiration | Increased | |

| 10 nM | Mitochondrial ATP Production | Increased | |

| 10 nM | Reactive Oxygen Species (ROS) Production | Increased by ~50% |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below. These protocols are based on published information and may require optimization for specific laboratory conditions.

α-Synuclein Preformed Fibril (PFF) Induced Pathology Model

This model is used to induce the aggregation of endogenous α-synuclein in cultured neurons, mimicking the pathology of Parkinson's disease.

Objective: To assess the effect of this compound on the formation of pathological α-synuclein inclusions.

Methodology:

-

PFF Preparation:

-

Recombinant α-synuclein monomer is incubated at a concentration of 5 mg/mL in phosphate-buffered saline (PBS) at 37°C with continuous shaking for 7 days to form fibrils.

-

Fibril formation is confirmed using a Thioflavin T assay and transmission electron microscopy.

-

Prior to use, PFFs are sonicated to create smaller fibril seeds that are more readily taken up by neurons.

-

-

Neuronal Culture and Treatment:

-

Primary cortical neurons are cultured for approximately 11 days in vitro (DIV).

-

Human iPSC-derived neurons are differentiated for 11 days in the presence of doxycycline.

-

Neurons are treated with murine PFFs (e.g., 5 µg/mL) and this compound at various concentrations (e.g., 0, 10, 100 nM) for a period of 10-14 days.

-

-

Analysis of α-Synuclein Pathology:

-

Immunocytochemistry: Cells are fixed and stained for phosphorylated α-synuclein (pS129), a neuronal marker (e.g., MAP2 or NeuN), and a nuclear counterstain (DAPI).

-

Image Acquisition and Quantification: Images are captured using a high-content imaging system or confocal microscope. The number and size of pS129-positive inclusions per neuron are quantified using image analysis software.

-

Live-Cell Calcium Imaging

Objective: To measure changes in intracellular calcium levels in response to this compound treatment.

Methodology:

-

Cell Preparation and Dye Loading:

-

Primary neurons are plated on imaging-compatible plates or coverslips.

-

Cells are pre-incubated with a calcium-sensitive dye, such as 2 µM Calcium Orange AM, for a specified period to allow for dye uptake and de-esterification.

-

-

This compound Treatment and Imaging:

-

A baseline fluorescence reading is taken.

-

This compound (e.g., 10 nM) is added to the cells.

-

Live-cell imaging is performed using a fluorescence microscope, capturing images at regular intervals (e.g., every 10 minutes for 1 hour) to monitor changes in fluorescence intensity.

-

-

Data Analysis:

-

The mean fluorescence intensity of individual cells or regions of interest is measured over time.

-

The change in fluorescence, which corresponds to a change in intracellular Ca²⁺ concentration, is calculated relative to the baseline.

-

Mitochondrial Respiration and ATP Production Assays

Objective: To determine the effect of this compound on mitochondrial function.

Methodology:

-

Seahorse XF Cell Mito Stress Test:

-

Primary neurons are seeded in a Seahorse XF culture plate.

-

Cells are pre-treated with this compound (e.g., 10 nM) for 1 hour.

-

The culture medium is replaced with Seahorse XF assay medium.

-

The plate is placed in the Seahorse XF Analyzer, which measures the oxygen consumption rate (OCR).

-

A series of mitochondrial inhibitors (oligomycin, FCCP, and rotenone/antimycin A) are sequentially injected to determine key parameters of mitochondrial function, including basal respiration, maximal respiration, and ATP production.

-

-

CellTiter-Glo® Luminescence Assay:

-

Neurons are cultured in a multi-well plate and treated with this compound for a specified time (e.g., 1 hour).

-

The CellTiter-Glo® reagent is added to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

-

Luminescence is read using a plate reader.

-

Relative ATP levels are calculated and compared between treated and untreated cells.

-

Experimental and Logical Workflows

The following diagrams illustrate the typical experimental workflow for investigating this compound's effects and the logical relationship between ITPKB inhibition and α-synuclein pathology.

Experimental Workflow Diagram

Caption: Workflow for assessing this compound's impact on PFF-induced α-synuclein pathology.

Logical Relationship Diagram

Caption: Logical flow from ITPKB inhibition by this compound to increased α-synuclein aggregation.

Conclusion and Future Directions

The use of this compound as a pharmacological inhibitor has been instrumental in delineating the role of ITPKB in neuronal homeostasis and α-synuclein pathology. The current body of research indicates that inhibition of ITPKB by this compound exacerbates α-synuclein aggregation in cellular models of Parkinson's disease. This occurs through a mechanism involving the dysregulation of calcium signaling, which leads to mitochondrial stress and impaired autophagic clearance.

These findings position this compound as a valuable tool for:

-

Target Validation: Confirming that reduced ITPKB activity is a risk factor for α-synuclein pathology, consistent with GWAS findings that protective alleles may lead to higher ITPKB activity or expression.

-

Mechanism-of-Disease Studies: Interrogating the downstream consequences of calcium dysregulation in neurodegenerative models.

-

Screening for Therapeutics: Developing assays to screen for compounds that might counteract the pathological effects of ITPKB inhibition, for instance, by stabilizing mitochondrial function or enhancing autophagy.

It is crucial to note that based on this evidence, direct inhibition of ITPKB with compounds like this compound is not a viable therapeutic strategy for Parkinson's disease. Instead, the research points towards the opposite approach: exploring ways to enhance ITPKB activity or otherwise mitigate the downstream effects of its inhibition, such as modulating ER-to-mitochondria calcium flux, could be a promising avenue for developing novel, disease-modifying therapies for Parkinson's disease. Future research should focus on developing activators of the ITPKB pathway or inhibitors of the mitochondrial calcium uniporter to test this hypothesis in preclinical models.

References

- 1. The Parkinson’s disease-associated gene ITPKB protects against α-synuclein aggregation by regulating ER-to-mitochondria calcium release - PMC [pmc.ncbi.nlm.nih.gov]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. The Parkinson's disease-associated gene ITPKB protects against α-synuclein aggregation by regulating ER-to-mitochondria calcium release - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of GNF362: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

GNF362 is a potent and selective inhibitor of inositol trisphosphate 3-kinase B (Itpkb), a key negative regulator of intracellular calcium signaling in lymphocytes. By targeting Itpkb, this compound represents a novel therapeutic strategy for T-cell-mediated autoimmune diseases. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, its mechanism of action, and the experimental protocols used for its characterization.

Core Compound Data

| Parameter | Value | Reference |

| Formal Name | 4-[4-[[(3R)-3-methyl-4-[5-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl]methyl]-1H-pyrazol-3-yl]-benzonitrile | [1] |

| CAS Number | 1003019-41-7 | [1] |

| Molecular Formula | C₂₂H₂₁F₃N₆ | [1] |

| Molecular Weight | 426.4 g/mol | [1] |

Structure-Activity Relationship (SAR)

While detailed structure-activity relationship (SAR) studies involving a broad range of this compound analogs are not extensively available in the public domain, the discovery of this compound was the result of a 2 million compound high-throughput screen followed by medicinal chemistry optimization.[2] This process indicates that systematic structural modifications were performed to achieve the desired potency and selectivity.

Based on the structure of this compound, several key pharmacophoric features can be identified that likely contribute to its potent inhibitory activity against Itpkb. The molecule is comprised of a central pyrazole core linked to a piperazine ring, which in turn is substituted with a trifluoromethyl-pyridinyl group. The other side of the pyrazole is attached to a benzonitrile moiety. The rational design and optimization of this compound would have involved modifying these key structural components to enhance binding affinity to the ATP-binding pocket of Itpkb and improve drug-like properties.

Biological Activity and Selectivity